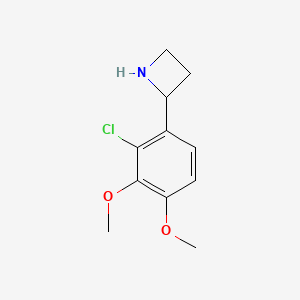

2-(2-Chloro-3,4-dimethoxyphenyl)azetidine

Description

Overview of Four-Membered Nitrogen Heterocycles in Organic Chemistry

Four-membered nitrogen heterocycles, particularly azetidines, represent a unique class of saturated cyclic amines that have carved a significant niche in organic chemistry. Their utility is largely defined by a balance between stability and reactivity, a direct consequence of their inherent ring strain.

The chemistry of azetidines has been a subject of study since the late 19th century, though their synthetic accessibility has historically been a challenge. nih.govnih.gov A defining characteristic of the azetidine (B1206935) ring is its considerable strain energy, which is a result of the deviation of its bond angles from the ideal tetrahedral angle. This ring-strain energy endows azetidines with a unique reactivity profile, making them valuable precursors in synthetic chemistry. rsc.org The strain energy of the azetidine ring is approximately 25.4 kcal/mol, rendering it more stable and easier to handle than the more strained aziridines, yet reactive enough for controlled ring-opening reactions. rsc.org

When compared to other small, strained heterocycles, azetidines occupy a strategic position in terms of reactivity. Aziridines, the three-membered nitrogen heterocycles, exhibit higher ring strain (approximately 27.7 kcal/mol) and are consequently more prone to ring-opening reactions. Oxetanes, the four-membered oxygen-containing counterparts to azetidines, have a comparable ring strain of about 25 kcal/mol, leading to similar applications as versatile building blocks in synthesis. The presence of the nitrogen atom in azetidines, however, provides an additional site for functionalization and allows for their incorporation into a wider array of biologically relevant scaffolds. rsc.org

Table 1: Comparison of Ring Strain in Small Heterocycles

| Heterocycle | Ring Size | Heteroatom | Approximate Ring Strain (kcal/mol) |

|---|---|---|---|

| Aziridine (B145994) | 3 | Nitrogen | 27.7 |

| Azetidine | 4 | Nitrogen | 25.4 |

| Oxetane | 4 | Oxygen | 25.0 |

| Pyrrolidine (B122466) | 5 | Nitrogen | 5.4 |

Importance of 2-Substituted Azetidines as Synthetic Intermediates

The substitution pattern on the azetidine ring profoundly influences its properties and applications. 2-substituted azetidines, in particular, are of significant interest as they serve as chiral building blocks and versatile intermediates in the synthesis of more complex molecules. researchgate.net The development of synthetic methods to access these compounds, such as palladium-catalyzed cross-coupling reactions, has expanded their utility in organic synthesis. acs.orgiitk.ac.in

The four-membered ring of azetidine is not planar but rather exists in a puckered conformation. This structural rigidity is a key feature that is often exploited in medicinal chemistry and materials science. nih.gov The introduction of a substituent at the 2-position further influences the conformational preferences of the ring, which can be crucial for dictating the stereochemical outcome of subsequent reactions or for controlling the three-dimensional shape of a larger molecule. The defined and rigid structure of 2-substituted azetidines makes them valuable scaffolds for presenting functional groups in a precise spatial arrangement.

2-Substituted azetidines are integral components of numerous complex molecular architectures, including natural products and pharmaceuticals. Their constrained ring system can impart favorable pharmacokinetic properties to drug candidates. nih.gov The ability to introduce a wide variety of substituents at the 2-position allows for the systematic modification of a molecule's properties, which is a critical aspect of drug discovery and development. chemrxiv.org

Rationale for Investigating 2-(2-Chloro-3,4-dimethoxyphenyl)azetidine

The specific compound, this compound, emerges as a molecule of interest due to the convergence of the unique properties of the 2-arylazetidine scaffold and the known biological relevance of the substituted phenyl moiety. While detailed research on this exact molecule is not extensively published, a strong rationale for its investigation can be constructed based on the following points:

Valuable Synthetic Building Block: The 2-arylazetidine framework is a versatile platform for further chemical elaboration. The nitrogen atom can be functionalized, and the azetidine ring can potentially undergo regioselective ring-opening reactions to yield more complex acyclic structures. iitk.ac.in

Medicinal Chemistry Potential: The azetidine ring itself is a privileged scaffold in medicinal chemistry, known to enhance the pharmacological profiles of bioactive molecules. nih.govchemrxiv.org The 2-(2-chloro-3,4-dimethoxyphenyl) substituent introduces functionalities that are frequently found in pharmacologically active compounds. The presence of chlorine and methoxy (B1213986) groups can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.govnih.gov

Exploration of Structure-Activity Relationships: The synthesis and biological evaluation of this compound and its derivatives would contribute to a deeper understanding of the structure-activity relationships of this class of compounds. By systematically modifying the substitution pattern on the phenyl ring and the azetidine core, researchers can probe the chemical space to identify novel compounds with desired biological activities. medwinpublishers.com

In essence, the investigation of this compound is driven by its potential to serve as a key intermediate for the synthesis of novel, structurally complex, and potentially biologically active molecules.

Role of Aryl Substituents in Azetidine Derivatives

The introduction of an aryl group, a substituent derived from an aromatic ring, can significantly impact the properties of an azetidine derivative. Aryl substituents can influence the electronic properties of the azetidine ring, affecting its reactivity and stability. Furthermore, the nature and substitution pattern of the aryl ring can introduce a wide range of steric and electronic effects, which can be fine-tuned to modulate the biological activity of the molecule. nih.gov For instance, the presence of an aryl group can facilitate interactions with biological targets through pi-stacking or other non-covalent interactions. The stereospecific C(sp3)–H arylation of azetidines is a modern synthetic strategy that allows for the preparation of stereoisomerically defined building blocks. harvard.edu

Significance of Chloro and Dimethoxyphenyl Moieties in Organic Synthesis

The chloro and dimethoxyphenyl moieties are common functional groups in organic synthesis, each imparting distinct properties to a molecule. The chlorine atom, a halogen, is an electron-withdrawing group that can influence the acidity of nearby protons and the reactivity of the aromatic ring. It can also serve as a handle for further functionalization through various cross-coupling reactions. acs.org

The dimethoxyphenyl group consists of a benzene (B151609) ring substituted with two methoxy groups. Methoxy groups are electron-donating and can increase the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. libretexts.org They can also participate in hydrogen bonding and alter the solubility and pharmacokinetic properties of a molecule. The specific positioning of the methoxy groups (e.g., 3,4-dimethoxy) can direct the regioselectivity of subsequent reactions.

The combination of these moieties in the "2-chloro-3,4-dimethoxyphenyl" substituent of the azetidine presents a unique electronic and steric profile that can be exploited in the design of novel compounds with specific chemical and biological properties.

Chemical Properties and Research Data

While detailed experimental research findings on this compound are not extensively documented in publicly available literature, its basic chemical properties can be tabulated.

| Property | Value |

| CAS Number | 1391304-77-0 |

| Molecular Formula | C11H14ClNO2 |

| Molecular Weight | 227.69 g/mol |

| Boiling Point | 356.6±35.0 °C (Predicted) |

| Density | 1.219±0.06 g/cm3 (Predicted) |

| pKa | 9.89±0.20 (Predicted) |

The data in this table is based on predictions and publicly available chemical database information. chemicalbook.comappchemical.com

Synthesis and Research Findings

The synthesis of 2-substituted azetidines can be achieved through various synthetic routes. magtech.com.cn Common methods include the cyclization of γ-amino alcohols or their derivatives, the reduction of β-lactams (azetidin-2-ones), and cycloaddition reactions. acs.orgmagtech.com.cn The specific synthesis of this compound would likely involve a multi-step process starting from a suitably substituted precursor.

Given the structural motifs present in this compound, research into this compound could explore its potential as an intermediate in the synthesis of more complex molecules. The azetidine ring can be opened under specific conditions to yield functionalized linear amines, while the substituted phenyl ring offers sites for further chemical modification. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

2-(2-chloro-3,4-dimethoxyphenyl)azetidine |

InChI |

InChI=1S/C11H14ClNO2/c1-14-9-4-3-7(8-5-6-13-8)10(12)11(9)15-2/h3-4,8,13H,5-6H2,1-2H3 |

InChI Key |

WIXSVLQGEWPOOB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CCN2)Cl)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 2 Chloro 3,4 Dimethoxyphenyl Azetidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 2-(2-Chloro-3,4-dimethoxyphenyl)azetidine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide a complete picture of its molecular framework.

Based on published data for structurally related compounds, such as N-Boc-2-phenylazetidine, the expected ¹H and ¹³C NMR chemical shifts for the core azetidine (B1206935) and substituted phenyl rings of this compound can be predicted. rsc.org The protons on the azetidine ring are expected to appear in the aliphatic region of the ¹H NMR spectrum, typically between δ 2.0 and 5.0 ppm. The benzylic proton at the C2 position would likely resonate as a multiplet, influenced by the adjacent protons on the azetidine ring. The protons of the dimethoxy groups would appear as sharp singlets, while the aromatic protons would be observed in the downfield region, with their coupling patterns revealing their substitution pattern on the phenyl ring.

Similarly, the ¹³C NMR spectrum would show characteristic signals for the azetidine ring carbons, the aromatic carbons, and the methoxy (B1213986) carbons. The carbon atom attached to the nitrogen (C2) would be expected in the range of δ 60-70 ppm, while the other azetidine carbons would appear further upfield.

To present this predicted data in a clear and interactive format, the following data tables can be used:

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 4.5 - 5.0 | Multiplet | - |

| H-3 (cis) | 2.5 - 3.0 | Multiplet | - |

| H-3 (trans) | 2.0 - 2.5 | Multiplet | - |

| H-4 (cis) | 3.8 - 4.2 | Multiplet | - |

| H-4 (trans) | 3.5 - 3.9 | Multiplet | - |

| Ar-H | 6.8 - 7.5 | Multiplet | - |

| OCH₃ | 3.8 - 4.0 | Singlet | - |

| OCH₃ | 3.8 - 4.0 | Singlet | - |

| NH | 1.5 - 2.5 | Broad Singlet | - |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 60 - 70 |

| C-3 | 25 - 35 |

| C-4 | 45 - 55 |

| Ar-C | 110 - 155 |

| OCH₃ | 55 - 65 |

To unambiguously assign the predicted ¹H and ¹³C NMR signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the azetidine ring and identifying the coupling relationships between the aromatic protons. sdsu.eduwikipedia.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). HSQC/HMQC would allow for the direct assignment of the carbon signals based on the already assigned proton signals. sdsu.eduyoutube.comchimia.ch

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. They are essential for determining the stereochemistry of the molecule. ipb.pt

The stereochemistry at the C2 position of the azetidine ring is a key structural feature. NOESY or ROESY experiments would be pivotal in this regard. For example, a NOE correlation between the H-2 proton and one of the H-3 protons would indicate their cis relationship. The magnitude of the vicinal coupling constants (³J) between the protons on the azetidine ring, obtained from the high-resolution ¹H NMR spectrum, can also provide valuable information about their relative stereochemistry. Generally, cis coupling constants in azetidine rings are larger than trans coupling constants. ipb.pt

The four-membered azetidine ring is known to undergo ring-puckering, leading to different conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insights into these conformational dynamics. By analyzing the changes in the line shapes of the NMR signals as a function of temperature, it is possible to determine the energy barriers for conformational exchange processes. unibas.itmdpi.combeilstein-journals.org For an N-unsubstituted azetidine like the target compound, nitrogen inversion could also be a dynamic process that could be studied by DNMR. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For this compound, HRMS would be used to confirm its elemental composition (C₁₁H₁₄ClNO₂). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2 in an approximate 3:1 ratio). miamioh.edu Common fragmentation pathways for aromatic compounds include cleavage of the bonds benzylic to the aromatic ring. libretexts.orgyoutube.com For this specific molecule, fragmentation might involve the loss of the azetidine ring or parts of it, as well as the loss of the methoxy groups.

X-ray Crystallography for Absolute and Relative Stereochemistry (if single crystals are obtained)

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry, is single-crystal X-ray crystallography. nih.govresearchgate.netmdpi.comgrowingscience.com If a suitable single crystal of this compound can be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This would unambiguously confirm the connectivity and the stereochemistry at the C2 position. The crystal packing information would also reveal intermolecular interactions such as hydrogen bonding involving the azetidine NH group.

Other Spectroscopic Techniques for Structural Elucidation (e.g., IR, UV-Vis, Circular Dichroism)

While NMR and mass spectrometry are the primary tools for structural elucidation, other spectroscopic techniques provide complementary information.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amine in the azetidine ring (around 3300-3500 cm⁻¹). C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching of the methoxy groups would likely appear in the 1000-1300 cm⁻¹ region. nist.govnist.gov

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the substituted phenyl group in the target molecule. nist.govthermofisher.comspectrabase.com The UV-Vis spectrum would show absorption bands corresponding to the π-π* transitions of the aromatic ring. The position and intensity of these bands would be influenced by the chloro and dimethoxy substituents.

Circular Dichroism (CD) Spectroscopy: Since this compound possesses a chiral center at the C2 position, it is an optically active molecule. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can be used to study the stereochemical features of chiral molecules. nih.govrsc.orgrsc.org The CD spectrum would provide a unique fingerprint for the specific enantiomer of the compound and could be used to determine its absolute configuration by comparison with theoretical calculations or with the spectra of related compounds of known stereochemistry.

Chemical Reactivity and Transformations of 2 2 Chloro 3,4 Dimethoxyphenyl Azetidine

Ring-Opening Reactions of Azetidines

The significant ring strain of the azetidine (B1206935) ring, approximately 25.4 kcal/mol, is a primary driver for its reactivity, making ring-opening reactions a prominent feature of its chemical behavior. rsc.org These transformations alleviate the strain and lead to the formation of more stable, linear amine derivatives. The regioselectivity of these reactions is heavily influenced by the substituents on the azetidine ring. magtech.com.cn

Acid-Catalyzed Ring Opening

The azetidine nitrogen can be activated by Brønsted or Lewis acids, facilitating ring cleavage. Protonation of the nitrogen atom enhances the leaving group ability of the amine and renders the ring carbons more electrophilic and susceptible to cleavage. rsc.orgnih.gov In the case of 2-aryl substituted azetidines, acid-promoted activation of the nitrogen can lead to the formation of a carbocation intermediate. rsc.org For 2-(2-Chloro-3,4-dimethoxyphenyl)azetidine, the C2-N bond is the likely point of cleavage under acidic conditions due to the stabilization of the resulting benzylic carbocation by the adjacent 2-chloro-3,4-dimethoxyphenyl group.

Studies on related N-substituted azetidines have shown that chemical stability can be highly dependent on pH, with more rapid decomposition occurring at lower pH values. nih.gov This acid-mediated decomposition can occur via intramolecular ring-opening, where a pendant nucleophilic group attacks the activated azetidine ring. nih.gov Another observed transformation is the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates, which rearrange to form six-membered 1,3-oxazinan-2-ones. acs.org

Nucleophilic Ring Opening

Nucleophilic attack is a common pathway for the ring-opening of azetidines, particularly when the nitrogen atom is activated by conversion into a quaternary azetidinium salt or by a Lewis acid. magtech.com.cniitk.ac.in The regioselectivity of the attack is governed by both electronic and steric effects.

For 2-arylazetidines, nucleophilic attack predominantly occurs at the C2 (benzylic) position. magtech.com.cniitk.ac.inresearchgate.net This preference is due to the electronic stabilization of the transition state by the aryl group. magtech.com.cn Therefore, for this compound, nucleophiles are expected to attack the carbon atom bonded to the substituted phenyl ring. This reaction typically proceeds through an SN2 pathway, resulting in an inversion of stereochemistry if the carbon is chiral. iitk.ac.in A variety of nucleophiles can be employed in these reactions, leading to a diverse range of γ-amino compounds.

| Nucleophile | Activating Agent/Conditions | General Product Structure | Reference |

|---|---|---|---|

| Alcohols (ROH) | Lewis Acid (e.g., BF3·OEt2) | γ-Amino ether | iitk.ac.in |

| Halides (X-) | Quaternization of Azetidine N | γ-Haloamine | researchgate.net |

| Thiols (RSH) | Catalytic Enantioselective Desymmetrization | γ-Aminosulfide | rsc.org |

| Organotrifluoroborates (R-BF3K) | LiClO4 / (n-Bu)4NHSO4 | γ-Substituted Amine (C-C bond formation) | rsc.org |

| Aromatic Nucleophiles (e.g., Indoles) | Lewis Acid (e.g., Sc(OTf)3) | γ-(Hetero)arylamine (Friedel-Crafts type) | rsc.org |

Strain-Release Driven Reactions

The inherent ring strain is the thermodynamic driving force for all ring-opening reactions. rsc.orgnih.gov Beyond simple nucleophilic or acid-catalyzed cleavage, this strain can enable more complex transformations. For instance, strain-release can be harnessed in multicomponent reactions to synthesize functionalized azetidines from highly strained precursors like azabicyclo[1.1.0]butanes. nih.govresearchgate.net

Conversely, the strain within an existing azetidine ring can drive subsequent reactions. A notable example is the boronyl-radical-catalyzed radical [4+2] cycloaddition reaction between azetidines and olefins. thieme-connect.com In this process, the azetidine ring undergoes cleavage to form a 1,3-dipole equivalent, which then reacts with an alkene to generate a more stable, six-membered piperidine ring. This type of transformation highlights how the potential energy stored in the strained four-membered ring can be released to drive the formation of new, more complex molecular architectures. thieme-connect.com

Functional Group Transformations on the Azetidine Ring

In addition to reactions that cleave the ring, this compound can undergo transformations that modify its functional groups while leaving the core azetidine structure intact.

Reactions at the Nitrogen Atom (e.g., N-alkylation, N-acylation, N-protection/deprotection)

The secondary amine nitrogen in the azetidine ring is a key site for functionalization. It behaves as a typical secondary amine and can readily undergo a variety of standard transformations.

N-Alkylation and N-Acylation: The nitrogen atom can be alkylated using alkyl halides or acylated with acyl chlorides or anhydrides under basic conditions.

N-Protection/Deprotection: The nitrogen is often protected to modulate reactivity during synthetic sequences. Common protecting groups for azetidines include tert-butoxycarbonyl (Boc) and tosyl (Ts). rsc.orgacs.org The Boc group, for instance, can be installed using di-tert-butyl dicarbonate (Boc₂O) and subsequently removed under acidic conditions, such as with trifluoroacetic acid (TFA). rsc.org

| Transformation | Reagent(s) | General Conditions |

|---|---|---|

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., Et3N or NaHCO3), Solvent (e.g., CH2Cl2, THF) |

| N-Boc Deprotection | Trifluoroacetic acid (TFA) or HCl | Solvent (e.g., CH2Cl2 or Dioxane) |

| N-Tosylation | Tosyl chloride (TsCl) | Base (e.g., Pyridine (B92270) or Et3N), Solvent (e.g., CH2Cl2) |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)2O) | Base (e.g., Et3N), Solvent (e.g., CH2Cl2) |

Reactions at the C2-Position (e.g., further substitution, chiral derivatization)

Functionalization of the C2-position of the azetidine ring requires breaking a C-H bond and is more challenging. This is typically achieved by deprotonation using a strong base to form a transient carbanion, which is then trapped by an electrophile.

The acidity of the C2-proton is enhanced by the adjacent nitrogen atom and any activating groups. For 2-arylazetidines, α-lithiation can be achieved using organolithium bases like lithium diisopropylamide (LDA) or s-butyllithium. nih.gov The resulting lithiated intermediate can then react with a range of electrophiles to install a new substituent at the C2 position. nih.gov

A sophisticated strategy for achieving high diastereoselectivity in the α-alkylation of 2-substituted azetidines involves the formation of N-borane complexes. rsc.orgrsc.org Treatment of an N-borane complex of a 2-substituted azetidine with LDA at low temperatures, followed by the addition of an electrophile, can yield α,α-disubstituted azetidines with high diastereoselectivity. rsc.org This method provides a pathway for the synthesis of optically active 2,2-disubstituted azetidines. rsc.orgrsc.org

| Electrophile | Product Type | Reference |

|---|---|---|

| Alkyl Halides (e.g., Benzyl (B1604629) bromide, Methyl iodide) | C2-Alkylated Azetidine | rsc.orgnih.govrsc.org |

| Aldehydes/Ketones (e.g., Acetone) | C2-(Hydroxyalkyl) Azetidine | nih.gov |

| Carbonates (e.g., Boc₂O) | Azetidine-2-carboxylate Ester | nih.gov |

| Deuterium Oxide (D₂O) | C2-Deuterated Azetidine | nih.gov |

Reactivity of the Aryl Moiety of this compound

The chemical behavior of the aryl portion of this compound is dictated by the electronic and steric properties of its substituents: a chloro group at the C2 position and two methoxy (B1213986) groups at the C3 and C4 positions. These substituents collectively influence the electron density of the aromatic ring and direct the regioselectivity of its transformations. While specific experimental data on the reactivity of this particular compound is not extensively documented in publicly available literature, its reactivity can be predicted based on established principles of organic chemistry and the known behavior of similarly substituted aromatic systems.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution are heavily influenced by the existing substituents on the ring. wikipedia.org

In the this compound molecule, the substituents have competing effects:

Methoxy Groups (-OCH₃): The methoxy groups at the C3 and C4 positions are powerful activating groups. They donate electron density to the ring through a strong positive mesomeric effect (+M), which significantly outweighs their negative inductive effect (-I). This increases the nucleophilicity of the benzene (B151609) ring, making it more susceptible to electrophilic attack. Methoxy groups are ortho- and para-directors. vanderbilt.edu

Azetidinyl Group: The azetidinyl group attached at C1 is generally considered a weakly activating or deactivating group depending on the reaction conditions, with ortho-, para-directing effects.

Considering the substitution pattern:

The C5 position is ortho to the C4-methoxy group and meta to the C3-methoxy group.

The C6 position is ortho to the C3-methoxy group and para to the C2-chloro group.

The C6 position is strongly activated by the ortho-methoxy group at C3. The C5 position is activated by the ortho-methoxy group at C4. The cumulative activating effect of the two adjacent methoxy groups strongly enhances the electron density of the ring, particularly at the C6 position. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the C3-methoxy group and para to the deactivating chloro group. Steric hindrance from the adjacent azetidinyl group at C1 might slightly disfavor this position, potentially allowing for some substitution at C5.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Typical Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(6-Nitro-2-chloro-3,4-dimethoxyphenyl)azetidine |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 2-(6-Bromo-2-chloro-3,4-dimethoxyphenyl)azetidine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(6-Acyl-2-chloro-3,4-dimethoxyphenyl)azetidine |

| Sulfonation | Fuming H₂SO₄ | 2-(6-Sulfonyl-2-chloro-3,4-dimethoxyphenyl)azetidine |

Palladium-Catalyzed Cross-Coupling Reactions

The aryl chloride functionality in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are known to be less reactive than their bromide and iodide counterparts, often necessitating specialized catalytic systems with bulky, electron-rich ligands to facilitate the oxidative addition step, which is typically rate-limiting. jk-sci.com

Suzuki–Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl chloride with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond. libretexts.org This reaction is valued for its mild conditions and the stability and low toxicity of the boron reagents. For an electron-rich, sterically hindered substrate like this compound, efficient coupling would likely require a palladium catalyst paired with a bulky phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. nih.gov

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. libretexts.org Copper-free protocols have also been developed. The coupling of aryl chlorides in Sonogashira reactions can be challenging and often requires higher temperatures and more active catalyst systems than those used for aryl bromides or iodides. nih.gov

Buchwald–Hartwig Amination

The Buchwald–Hartwig amination is a powerful method for constructing aryl C-N bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.org This reaction has broad applications in the synthesis of pharmaceuticals and other fine chemicals. The amination of aryl chlorides is a well-established process but requires robust catalyst systems, typically involving palladium precursors and sterically demanding, electron-rich phosphine ligands, to achieve high yields. jk-sci.comorganic-chemistry.org

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Toluene, Dioxane, or THF/H₂O |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | THF or DMF |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or XPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane |

Modifications of Dimethoxy and Chloro Groups

The functional groups on the aryl ring can be chemically altered to introduce new functionalities or to serve as precursors for further synthetic elaborations.

Modifications of Dimethoxy Groups

The most common transformation of aryl methoxy groups is their cleavage to form the corresponding phenols (O-demethylation). This is typically achieved using strong Lewis acids or proton acids. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers under mild conditions. nih.gov The reaction proceeds via coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. Given the presence of two methoxy groups, treatment with a sufficient amount of BBr₃ would likely lead to the formation of the corresponding dihydroxy derivative, 2-(2-chloro-3,4-dihydroxyphenyl)azetidine.

Modifications of the Chloro Group

The chloro substituent on the electron-rich aromatic ring is generally unreactive towards nucleophilic attack but can be modified through other means.

Nucleophilic Aromatic Substitution (SNAr): This reaction pathway is highly unlikely for this substrate. SNAr reactions require the aromatic ring to be activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the chlorine atom). wikipedia.orgchemistrysteps.com The 2-chloro-3,4-dimethoxyphenyl ring is electron-rich due to the powerful activating effect of the two methoxy groups, which destabilizes the negatively charged Meisenheimer complex intermediate required for the SNAr mechanism.

Reductive Dehalogenation: A more feasible transformation is the replacement of the chlorine atom with a hydrogen atom. This can be accomplished through various reductive methods, most commonly via catalytic hydrogenation. Using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source (e.g., H₂ gas, ammonium formate, or sodium hypophosphite) can effectively achieve this dehalogenation. organic-chemistry.orgresearchwithrutgers.com This reaction would yield 2-(3,4-dimethoxyphenyl)azetidine.

Table 3: Potential Modifications of Aryl Substituents

| Substituent | Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Dimethoxy (-OCH₃) | O-Demethylation | BBr₃ in CH₂Cl₂ | Dihydroxy (-OH) |

| Chloro (-Cl) | Reductive Dehalogenation | H₂, Pd/C, Et₃N | Hydrogen (-H) |

| Chloro (-Cl) | Nucleophilic Aromatic Substitution | Nucleophile (e.g., NaOMe) | Unfavorable |

Derivatization and Exploration of Analogues of 2 2 Chloro 3,4 Dimethoxyphenyl Azetidine

Synthesis of Substituted Azetidine (B1206935) Analogues

The generation of analogues of 2-(2-Chloro-3,4-dimethoxyphenyl)azetidine can be broadly categorized into two main approaches: the introduction of new functional groups onto the azetidine ring itself and the chemical modification of the peripheral 2-chloro-3,4-dimethoxyphenyl substituent.

Functionalization of the azetidine ring allows for the introduction of diverse substituents at the C-2, C-3, and C-4 positions, significantly altering the molecule's spatial arrangement and properties. A key strategy involves the regioselective deprotonation (lithiation) of the azetidine ring followed by quenching with an electrophile. The position of lithiation is critically influenced by the nature of the nitrogen substituent. For instance, N-Boc protected 2-arylazetidines undergo deprotonation at the α-benzylic position (C-2), which stabilizes the resulting anion. rsc.orgrsc.org This allows for the introduction of various substituents at this position.

Another powerful method is the copper-catalyzed three-component coupling reaction for the difunctionalization of azetines (the oxidized form of azetidines). This approach can install both a boryl and an allyl group across the C2-C3 bond with high stereocontrol, yielding versatile 2,3-disubstituted azetidines that can be further modified. nih.gov Furthermore, diastereoselective reduction of C-3 functionalized azetidin-2-ones (β-lactams) provides a reliable route to 2,3-disubstituted azetidines. rsc.org

| Method | Position(s) Functionalized | Key Reagents/Conditions | Outcome |

| α-Lithiation of N-Boc Azetidines | C-2 | n-Hexyllithium, Electrophile (e.g., alkyl halides) | Introduction of a substituent at the benzylic C-2 position. rsc.orgrsc.org |

| Cu-Catalyzed Boryl Allylation | C-2 and C-3 | Cu(I)/Bisphosphine catalyst, Borylating agent, Allyl phosphate | Enantioselective formation of 2,3-disubstituted azetidines. nih.gov |

| Reduction of Azetidin-2-ones | C-3 (and others) | NaBH₄, DIBAL-H | Diastereoselective synthesis of substituted azetidines from β-lactam precursors. rsc.org |

| Base-promoted α-Alkylation | C-2 | LDA, Benzyl (B1604629) bromide | Synthesis of optically active 2-substituted azetidine-2-carbonitriles. rsc.org |

Altering the electronic and steric properties of the 2-chloro-3,4-dimethoxyphenyl group is another crucial strategy for analogue development. Regioselective functionalization of the aromatic ring can be achieved without compromising the integrity of the strained azetidine ring.

A notable method is the directed ortho-metalation. In contrast to N-Boc derivatives, N-alkyl-2-arylazetidines direct lithiation to the ortho position of the aryl ring. rsc.orgthieme-connect.comnih.gov The azetidinyl ring itself acts as a directing group, allowing for the introduction of a wide range of electrophiles at the position adjacent to the azetidine-aryl bond. thieme-connect.comcnr.it This regioselectivity switch, dependent on the nitrogen substituent, provides a powerful tool for selectively functionalizing either the azetidine ring or the aryl ring from a common precursor. rsc.orgrsc.org

Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a viable strategy for modifying the aryl substituent. nih.gov This method allows for the formation of new carbon-carbon bonds by coupling the chloro-substituted aryl ring with various boronic acids, enabling the introduction of new aryl or alkyl groups. nih.govresearchgate.net

| Method | Target Position | Key Reagents/Conditions | Outcome |

| Directed ortho-Lithiation | ortho position of the aryl ring | n-Hexyllithium/TMEDA, Electrophile (e.g., Cl, Br, BPin) | Regioselective C-H functionalization of the aryl ring adjacent to the azetidine. rsc.orgthieme-connect.com |

| Suzuki-Miyaura Coupling | Position of the chloro-substituent | Palladium catalyst, Arylboronic acid, Base | Formation of biaryl or alkyl-aryl structures by replacing the chlorine atom. nih.gov |

Chiral Derivatization for Enantiopure Analogues

The synthesis of enantiomerically pure azetidine analogues is essential for studying their biological activities. This can be achieved through asymmetric synthesis, where chirality is introduced during the reaction sequence, or by resolving a racemic mixture.

One effective strategy for asymmetric synthesis is the use of chiral auxiliaries. For example, chiral tert-butanesulfinamide can be used to direct the stereoselective synthesis of C-2 substituted azetidines. rsc.org Another approach involves starting from readily available chiral precursors, such as enantiopure β-amino alcohols or chiral 1-arylethylamines, which can be converted into optically active azetidines through a sequence of reactions. rsc.orgnih.gov A stereo- and diastereospecific method for preparing 2-arylazetidines from epoxides also provides excellent control over the final product's stereochemistry. acs.org

Once a potentially enantiopure analogue is synthesized, its enantiomeric excess (ee) must be determined. This is often accomplished by using a chiral derivatizing agent (CDA). A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be distinguished and quantified using techniques like NMR spectroscopy or chiral HPLC. wikipedia.orgnih.gov A classic example is Mosher's acid chloride, which reacts with amines and alcohols to form diastereomeric amides and esters, respectively, allowing for the determination of the original compound's configuration. wikipedia.org

| Agent/Method | Application | Principle |

| Chiral Auxiliaries (e.g., tert-butanesulfinamide) | Asymmetric Synthesis | Covalently attached chiral group directs the stereochemical outcome of a reaction. rsc.org |

| Chiral Starting Materials (e.g., enantiopure amino alcohols) | Asymmetric Synthesis | Chirality is inherent in the starting material and is carried through the synthesis. rsc.orgnih.gov |

| Mosher's Acid Chloride (MTPA-Cl) | Analytical Derivatization | Reacts with the azetidine nitrogen (if N-H) or a hydroxyl-containing analogue to form diastereomers distinguishable by NMR. wikipedia.org |

| 2-Formylphenylboronic acid / (S)-BINOL | Analytical Derivatization | A three-component system that forms diastereomeric iminoboronate esters with primary amines, analyzed by ¹H NMR. researchgate.net |

Formation of Polycyclic Systems Incorporating Azetidine Moieties

Incorporating the this compound core into larger, more complex polycyclic systems can lead to novel structures with unique three-dimensional shapes. Several synthetic strategies have been developed to construct fused, spirocyclic, and bridged systems from azetidine precursors.

Cycloaddition reactions are a powerful tool for forming polycyclic systems. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, can be performed intramolecularly to yield bicyclic azetidines. nih.govspringernature.com Similarly, azetines can undergo [3+2] and [4+2] cycloaddition reactions to afford a variety of fused bicyclic azetidines. nih.gov

Another elegant approach is the use of palladium-catalyzed intramolecular C-H amination. This strategy can be used to construct complex azabicyclic scaffolds from linear amine substrates, effectively forming a new ring fused to the azetidine. acs.orgfigshare.com For spirocyclic systems, multifunctional spiro-azetidines can be synthesized in two steps from cyclic carboxylic acids via the formation and subsequent reduction of an azetidinone intermediate. nih.gov Finally, appropriately functionalized azetidines can undergo ring-closing metathesis to form bicyclic structures, such as azabicyclo[3.2.0]heptanes. nih.gov

| Reaction Type | Resulting System | Description |

| Intramolecular aza Paternò–Büchi Reaction | Fused Bicyclic | A visible-light-mediated [2+2] cycloaddition between tethered imine and alkene moieties. nih.gov |

| Azetine Cycloaddition | Fused Bicyclic | [3+2] or [4+2] cycloaddition reactions of azetine intermediates with various dipolarophiles or dienes. nih.gov |

| Pd-Catalyzed C-H Amination | Fused Bicyclic | Intramolecular amination of unactivated C-H bonds to form complex polycyclic heterocycles. acs.org |

| Azetidinone Reduction from Spiro-acids | Spirocyclic | Synthesis of spiro-azetidines from cyclic carboxylic acids via a spiro-azetidinone intermediate. nih.gov |

| Ring-Closing Metathesis (RCM) | Fused Bicyclic | RCM of an azetidine bearing two alkenyl chains to form a new fused ring. nih.gov |

Theoretical and Computational Investigations of 2 2 Chloro 3,4 Dimethoxyphenyl Azetidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecular systems. For 2-(2-Chloro-3,4-dimethoxyphenyl)azetidine, these calculations can map out its electronic landscape, determine its most stable three-dimensional structure, and quantify its inherent stability.

The electronic structure of a molecule dictates its reactivity and physical properties. An analysis of this compound would involve calculating the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and generating molecular electrostatic potential (MEP) maps.

The substituents on the phenyl ring significantly influence the electronic properties. The chlorine atom at the 2-position is an electron-withdrawing group, while the two methoxy (B1213986) groups at the 3- and 4-positions are electron-donating. DFT calculations would reveal a nuanced picture of electron distribution, with electron density being pulled towards the chlorine atom and pushed into the ring by the methoxy groups. This push-pull effect modulates the electron density on the azetidine (B1206935) ring as well.

The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. The MEP map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the nitrogen atom of the azetidine ring as a likely site for electrophilic attack due to its lone pair of electrons.

Table 1: Key Parameters in Electronic Structure Analysis

| Calculated Property | Significance | Expected Influence of Substituents |

|---|---|---|

| HOMO/LUMO Energies | Determine reactivity and electronic transitions. | Electron-donating (dimethoxy) groups raise HOMO energy; electron-withdrawing (chloro) group lowers LUMO energy. |

| HOMO-LUMO Gap | Indicates chemical stability; a smaller gap implies higher reactivity. | The combined electronic effects determine the final gap size. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | Negative potential (red) expected around the nitrogen atom and oxygen atoms; positive potential (blue) near hydrogens. |

| Atomic Charges (e.g., Hirshfeld) | Quantifies the partial charge on each atom. | The nitrogen atom will carry a significant negative partial charge. The carbon attached to chlorine will be electron deficient. |

Energy minimization calculations would identify the most stable conformer (the global minimum on the potential energy surface). This involves exploring various possible arrangements, particularly the degree of ring puckering and the rotation around the C-C bond connecting the phenyl ring to the azetidine ring (the dihedral angle). The puckering of the azetidine ring is characterized by a puckering angle and a phase angle, which describe the extent and type of non-planarity.

The bulky substituted phenyl group at the C2 position creates significant steric hindrance, which will strongly influence the preferred conformation. It is expected that the phenyl group will adopt a pseudo-equatorial position to minimize steric clashes with the hydrogen atoms on the azetidine ring. The precise dihedral angle will be a balance between minimizing steric repulsion and optimizing electronic interactions (conjugation).

The azetidine ring possesses considerable ring strain, estimated to be around 25.4 kcal/mol, which is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively strain-free pyrrolidine (B122466) (5.4 kcal/mol). acs.org This inherent strain is a defining feature of its chemistry, making it more reactive than larger rings but more stable and easier to handle than aziridines. acs.org

Computational methods can be used to calculate the strain energy of this compound specifically. This is often done using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, allowing for the cancellation of errors and a reliable calculation of the strain energy. The substitution on the ring can slightly alter the strain energy compared to the parent, unsubstituted azetidine.

Table 2: Comparison of Ring Strain in Saturated N-Heterocycles

| Heterocycle | Ring Size | Approximate Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

Reaction Mechanism Studies

Theoretical studies are crucial for understanding the detailed pathways of chemical reactions, including the synthesis of complex molecules like this compound. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and activation energies, thereby explaining experimental outcomes like regioselectivity and stereoselectivity. nih.gov

A common method for synthesizing 2-arylazetidines involves the intramolecular cyclization of a precursor, such as the ring-closure of an N-substituted γ-haloamine or the ring-opening of an oxirane followed by cyclization. nih.gov For such a reaction, DFT calculations can locate the transition state (TS) structure for the key ring-forming step.

The geometry of the TS reveals the precise arrangement of atoms as the new C-N bond is formed. For instance, in an SN2-type cyclization, the angle of attack of the nucleophilic nitrogen onto the electrophilic carbon is a critical factor. acs.org In cyclic systems, this angle is often constrained and deviates from the ideal 180°, influencing the activation energy. acs.org Analysis of the imaginary frequency of the TS confirms that it corresponds to the desired bond formation. The calculated activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡) provide a quantitative measure of the reaction barrier, indicating how fast the reaction is likely to proceed.

In many synthetic routes to substituted azetidines, questions of selectivity arise. For example, if the precursor molecule has multiple electrophilic sites, the reaction could potentially form rings of different sizes (e.g., a four-membered azetidine vs. a five-membered pyrrolidine). This is a question of regioselectivity. nih.gov

Computational studies can predict the regiochemical outcome by comparing the activation energies for all possible reaction pathways. A detailed study on the synthesis of 2-arylazetidines from oxirane precursors found that the formation of the four-membered ring was kinetically favored over the thermodynamically more stable five-membered ring. acs.orgnih.gov The preference was explained by analyzing the transition state geometries, where the angle of nucleophilic attack was more favorable for the 4-exo-tet cyclization (forming the azetidine) than the 5-endo-tet cyclization (forming the pyrrolidine), in accordance with Baldwin's rules. acs.org

Stereoselectivity—the preferential formation of one stereoisomer over another (e.g., trans vs. cis)—can also be predicted. By calculating the activation energies for the transition states leading to the different stereoisomers, the model can determine which product is expected to form faster. For the synthesis of 2,3-disubstituted azetidines, computational analysis has shown that the trans product is often kinetically favored due to lower steric hindrance in the corresponding transition state. nih.gov These predictions are invaluable for designing synthetic routes that yield the desired product with high selectivity.

Decomposition Pathway Elucidation

One common degradation mechanism for N-substituted azetidines involves an acid-mediated intramolecular ring-opening. This process is often initiated by the protonation of the azetidine nitrogen, forming a reactive azetidinium ion. The positively charged nitrogen enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. In the presence of a suitable internal nucleophile, such as a pendant amide group, an intramolecular cyclization can occur, leading to the opening of the strained azetidine ring. nih.gov The stability of the azetidine ring in such scenarios is closely linked to the pKa of the azetidine nitrogen; a lower pKa can correlate with greater stability under acidic conditions. nih.gov

Another potential degradation route, particularly for azetidine-containing compounds with amide functionalities, is amide bond hydrolysis. researchgate.net This hydrolytic cleavage would result in the formation of a carboxylic acid and an amine-containing fragment. The specific conditions, such as pH and temperature, would significantly influence the rate and prevalence of this decomposition pathway.

For this compound, the presence of the electron-donating methoxy groups on the phenyl ring may influence the electron density of the azetidine nitrogen, thereby affecting its basicity and the propensity for acid-catalyzed decomposition. Theoretical studies employing density functional theory (DFT) could elucidate the energetic barriers for various proposed decomposition pathways, including ring-opening and potential reactions involving the chloro and dimethoxyphenyl substituents.

Table 1: Potential Decomposition Pathways for Azetidine Derivatives

| Pathway | Description | Initiating Factors | Potential Products |

| Acid-Mediated Ring-Opening | Protonation of the azetidine nitrogen followed by intramolecular nucleophilic attack. nih.gov | Acidic conditions, presence of internal nucleophiles. nih.gov | Ring-opened structures, potentially leading to larger heterocyclic systems. nih.gov |

| Amide Bond Hydrolysis | Cleavage of an amide bond within the molecule. researchgate.net | Aqueous environments, acidic or basic conditions. | Carboxylic acid and amine fragments. researchgate.net |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for investigating the structural and dynamic properties of molecules like this compound at an atomic level. These computational methods can provide valuable insights into the molecule's preferred conformations, intermolecular interactions, and behavior in different environments.

Intermolecular Interactions

The intermolecular interactions of this compound are dictated by its distinct structural features: the azetidine ring, the chloro-substituted phenyl ring, and the dimethoxy groups. These interactions are crucial for understanding its physical properties and how it might interact with other molecules or biological targets.

Hydrogen Bonding: The secondary amine within the azetidine ring can act as both a hydrogen bond donor and acceptor. This allows for the formation of hydrogen bonds with other molecules, including solvents or biological macromolecules.

Dipole-Dipole Interactions: The presence of electronegative atoms (chlorine, oxygen, and nitrogen) creates a significant molecular dipole moment. These permanent dipoles can lead to electrostatic interactions with other polar molecules.

π-Stacking: The aromatic phenyl ring can participate in π-stacking interactions with other aromatic systems. The electron-donating and -withdrawing substituents on the ring will modulate the electrostatic potential of the aromatic face, influencing the geometry and strength of these interactions.

Molecular dynamics simulations can be employed to study the nature and strength of these interactions in detail. By simulating the molecule in a condensed phase, it is possible to analyze the radial distribution functions of different atomic pairs, providing a statistical picture of the intermolecular organization. mdpi.com

Solvent Effects on Conformation and Reactivity

The surrounding solvent environment can have a profound impact on the conformational preferences and reactivity of this compound. Computational studies on other flexible molecules have demonstrated that solvent polarity and hydrogen-bonding capability can stabilize or destabilize different conformers. rsc.org

For instance, in a polar protic solvent, conformations that expose the hydrogen-bonding sites of the azetidine ring would be favored. Conversely, in a nonpolar aprotic solvent, intramolecular interactions might play a more significant role in determining the molecule's shape. Computational chemistry employs implicit and explicit solvation models to simulate these effects. The Polarizable Continuum Model (PCM) is a common implicit method that represents the solvent as a continuous dielectric medium. researchgate.net Explicit solvent models, used in molecular dynamics simulations, involve surrounding the molecule with a large number of individual solvent molecules, providing a more detailed and dynamic picture of the solvent-solute interactions. mdpi.com

These simulations can predict how the conformational equilibrium shifts in different solvents, which in turn can affect the molecule's reactivity. For example, the accessibility of the azetidine nitrogen's lone pair of electrons, which is crucial for its nucleophilicity and basicity, will be influenced by its solvation shell. Understanding these solvent effects is critical for predicting the behavior of this compound in various chemical and biological environments.

Potential Applications in Synthetic Chemistry and Materials Science Excluding Clinical/biological Applications

Role as Versatile Building Blocks and Synthons

Azetidines, in general, are considered valuable building blocks in organic synthesis. rsc.orgrsc.org Their strain-driven reactivity allows them to participate in reactions that open the four-membered ring, leading to the formation of more complex acyclic or different heterocyclic systems. The term "synthon" refers to a conceptual fragment in retrosynthetic analysis that corresponds to a real-world synthetic equivalent. ajrconline.orgwikipedia.orgethz.ch In this context, 2-(2-chloro-3,4-dimethoxyphenyl)azetidine can be viewed as a synthon for various substituted amine structures.

The presence of the substituted phenyl ring at the C2 position offers several advantages. It provides a site for further functionalization through aromatic substitution reactions and can influence the stereochemical outcome of reactions at the azetidine (B1206935) ring. General methods for the regio- and diastereoselective synthesis of 2-arylazetidines have been developed, highlighting their potential as versatile intermediates. acs.orgresearchgate.net The specific substitution pattern of the phenyl ring—a chlorine atom and two methoxy (B1213986) groups—offers additional handles for synthetic manipulation, such as cross-coupling reactions or ether cleavage, further expanding its utility as a building block.

Use as Chiral Ligands in Asymmetric Catalysis

Chiral azetidine derivatives have been successfully employed as ligands and organocatalysts in a wide range of asymmetric reactions since the early 1990s. researchgate.net These reactions include Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.netbham.ac.uk If this compound were synthesized in an enantiomerically pure form, it could potentially serve as a chiral ligand for transition metal catalysts.

The nitrogen atom of the azetidine ring and potentially one of the oxygen atoms from the methoxy groups could coordinate to a metal center, creating a chiral environment. This chiral pocket would then influence the approach of substrates to the metal, leading to the preferential formation of one enantiomer of the product. The efficacy of such a ligand would depend on the conformational rigidity of the azetidine-metal complex. The bulky substituted phenyl group at the C2 position would likely play a significant role in defining the stereochemical environment around the catalytic center.

Table 1: Examples of Asymmetric Reactions Catalyzed by Azetidine-Derived Ligands

| Reaction Type | Metal/Catalyst | General Outcome | Potential Role of the Azetidine Ligand |

|---|---|---|---|

| Diethylzinc Addition to Aldehydes | Zinc (II) | Formation of chiral secondary alcohols | Creates a chiral environment around the zinc atom, directing the enantioselective addition of the ethyl group. researchgate.net |

| Henry (Nitroaldol) Reaction | Copper (II) | Formation of chiral β-nitro alcohols | Coordinates to the copper catalyst, controlling the facial selectivity of the aldehyde and nitronate addition. bham.ac.uk |

| Petasis Reaction | Chiral Biphenols (as catalysts) | Synthesis of chiral α-amino acids | While not a direct ligand, azetidine-containing substrates can be used in asymmetric synthesis strategies. nih.gov |

Integration into Advanced Organic Materials

The incorporation of azetidine units into polymers can lead to materials with unique properties. The cationic ring-opening polymerization of azetidines and their derivatives is a known method for producing polyamines. researchgate.net The compound this compound could potentially serve as a monomer in such polymerizations. The resulting polymer would feature a repeating unit containing the substituted phenyl side chain, which could impart specific properties to the material, such as altered solubility, thermal stability, or refractive index.

Furthermore, the functional groups on the phenyl ring could be used to cross-link polymer chains or to attach other functional molecules, such as fluorescent probes or photoactive moieties. While specific applications for polymers derived from this exact compound are not documented, the general field of functional polymers offers a wide range of possibilities.

Precursors for Complex Heterocyclic Systems

The inherent ring strain of azetidines makes them excellent precursors for the synthesis of other, often more complex, heterocyclic structures through ring expansion or transformation reactions. medwinpublishers.com

Ring expansion reactions provide a powerful method for converting readily available cyclic structures into larger rings that can be more challenging to synthesize directly. Azetidines can undergo one-carbon ring expansions to form pyrrolidines (five-membered rings). For example, the reaction of N-protected azetidines with diazo compounds in the presence of a copper catalyst can lead to the corresponding pyrrolidine (B122466). chemrxiv.org Similarly, ring expansions of aziridines (three-membered rings) are used to synthesize azetidines. askfilo.comrsc.org It is conceivable that this compound could be transformed into a substituted pyrrolidine, which is a common core in many natural products and synthetic compounds.

The nucleophilic ring-opening of azetidines is a common transformation that cleaves the C-N bond, relieving ring strain and producing functionalized acyclic amines. rsc.org This reaction typically requires activation of the azetidine, often by N-acylation or protonation, followed by attack by a nucleophile. acs.org Depending on the nucleophile and reaction conditions, a variety of acyclic products can be obtained. For this compound, this would yield a γ-amino alcohol or a related structure, which are valuable linear building blocks for further synthetic elaborations.

Future Research Directions and Unexplored Avenues

Development of Novel and More Sustainable Synthetic Routes

The synthesis of functionalized azetidines has traditionally been challenging, often requiring multi-step sequences with limited functional group tolerance. rsc.orgspringernature.com Future research should prioritize the development of more efficient and sustainable methods to access 2-(2-Chloro-3,4-dimethoxyphenyl)azetidine.

Modern synthetic strategies that could be explored include:

Photocatalysis: Visible-light-mediated reactions, such as [2+2] photocycloadditions, offer a powerful and green approach to constructing the azetidine (B1206935) ring. springernature.comacs.org Research into a photocatalytic route using a substituted 2-chloro-3,4-dimethoxybenzaldehyde (B52801) derivative and a suitable alkene could provide a more atom-economical and milder synthetic pathway. rsc.orgacs.org Radical strain-release photocatalysis using azabicyclo[1.1.0]butanes (ABBs) also presents a novel strategy for creating densely functionalized azetidines in a single step. chemrxiv.orgchemrxiv.orgthieme-connect.com

Flow Chemistry: Continuous flow synthesis provides enhanced safety, scalability, and control over reaction parameters for handling reactive intermediates. uniba.itacs.orguniba.it Developing a flow-based synthesis for this compound could enable safer handling of strained intermediates and facilitate rapid optimization and production. uniba.itacs.orgresearchgate.net

C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a strategy for forming azetidine rings. rsc.org Applying this methodology could shorten synthetic sequences by directly forming the ring from a suitable linear precursor containing the 2-chloro-3,4-dimethoxyphenyl group.

| Method | Potential Advantages | Key Research Challenge |

|---|---|---|

| Traditional Multi-step Synthesis | Based on established, well-understood reactions. | Often low overall yield, requires harsh reagents, generates significant waste. |

| Photocatalytic [2+2] Cycloaddition | Uses visible light, mild conditions, high atom economy. acs.org | Identifying suitable photocatalysts and reaction partners for the specific substrate. acs.org |

| Continuous Flow Synthesis | Improved safety, scalability, precise control over reaction conditions. uniba.itacs.org | Requires specialized equipment and optimization of flow parameters. |

| Intramolecular C-H Amination | Potentially shortens synthetic routes by directly forming the ring. rsc.org | Achieving high regioselectivity and yield with the substituted phenyl group. |

Exploration of New Reactivity Modes and Transformations

The significant ring strain of the azetidine core (approximately 25.4 kcal/mol) is a key driver of its chemical reactivity, making it more stable than aziridines but reactive enough for unique transformations. rsc.org Future work should focus on leveraging this inherent strain to explore novel reactivity modes for this compound. A primary avenue of investigation is strain-release functionalization . This strategy uses the energy stored in the strained ring to drive reactions that would otherwise be difficult. acs.orgrsc.orgnih.gov By reacting 1-azabicyclo[1.1.0]butane (ABB) precursors with nucleophiles or engaging in radical processes, a diverse array of substituted azetidines can be synthesized stereoselectively. chemrxiv.orgacs.orgacs.org Applying this concept could allow for the controlled opening of the azetidine ring to form more complex linear structures or its functionalization to install new substituents at various positions.

Advanced Computational Modeling for Predictive Synthesis

The trial-and-error approach to discovering new reactions and optimizing conditions is time-consuming and resource-intensive. Advanced computational modeling and machine learning are transforming this paradigm. stanford.edumit.edu Researchers have successfully used computational models to predict the feasibility and outcome of photocatalyzed reactions for azetidine synthesis, significantly broadening the potential substrate scope beyond what was previously thought possible. mit.edu

Future research on this compound should employ these in silico tools to:

Predict Reaction Outcomes: Use machine learning models trained on large reaction databases to predict the most likely products, yields, and optimal conditions for its synthesis and derivatization. mit.edubohrium.comacs.org

Screen Substrates: Computationally prescreen different starting materials and catalysts to identify promising candidates for novel synthetic routes before undertaking experimental work. mit.edu

Understand Mechanisms: Employ Density Functional Theory (DFT) calculations to elucidate reaction mechanisms, such as understanding the preference for a specific regioselectivity in cyclization reactions. nih.gov

Expanding the Scope of Derivatization and Functionalization

To explore the potential of this compound as a lead compound in drug discovery, it is crucial to generate a library of analogs for structure-activity relationship (SAR) studies. nih.govnih.gov Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules to probe new areas of chemical space. nih.gov The this compound scaffold is an excellent starting point for such efforts.

Key functionalization points on the molecule include:

The Azetidine Nitrogen: The secondary amine is a prime site for introducing a wide variety of substituents (R¹) through N-alkylation, N-arylation, acylation, or sulfonylation to modulate properties like solubility and biological target engagement.

The Azetidine Ring (C3/C4 positions): While more challenging, methods for C-H functionalization or the use of precursors allowing for substitution at these positions (R²) could introduce additional diversity. acs.org

The Phenyl Ring: The aromatic ring provides opportunities for further substitution (R³) via electrophilic aromatic substitution or cross-coupling reactions, although the existing substitution pattern will direct the position of new groups.

| Site | Position | Potential Modifications | Purpose |

|---|---|---|---|

| Azetidine Nitrogen | R¹ | Alkylation, Arylation, Acylation, Sulfonylation | Modulate polarity, solubility, and interaction with biological targets. |

| Azetidine Carbon | R² | Hydroxylation, Alkylation, Halogenation | Introduce new stereocenters and vectors for interaction. |

| Phenyl Ring | R³ | Nitration, Halogenation, Friedel-Crafts reactions | Alter electronic properties and steric profile of the phenyl moiety. |

Design and Synthesis of Complex Architectures Incorporating the Azetidine Scaffold

Beyond simple derivatization, this compound can serve as a rigid building block for constructing more complex, three-dimensional molecular architectures. nih.gov Such structures are of high interest in medicinal chemistry for their ability to present functional groups in well-defined spatial orientations, potentially leading to higher binding affinity and selectivity for biological targets. enamine.net

Future research should focus on incorporating the scaffold into:

Spirocycles: These structures, which contain two rings sharing a single atom, are increasingly important in drug design. nih.govacs.orgacs.org The azetidine ring can be fused with another ring system to create novel spirocyclic azetidines, such as spiro-azetidine oxindoles. acs.orgthieme-connect.com

Fused and Bridged Systems: The azetidine can be used as a core to build fused or bridged bicyclic systems through reactions like ring-closing metathesis. nih.gov This creates conformationally constrained molecules that can be valuable as chemical probes or therapeutic leads. acs.org

By pursuing these avenues, the scientific community can unlock the full potential of the this compound scaffold, paving the way for new discoveries in synthesis, materials science, and medicine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(2-Chloro-3,4-dimethoxyphenyl)azetidine, and how can experimental variables be systematically evaluated?

- Methodological Answer : Utilize statistical design of experiments (DoE) to minimize trial-and-error approaches. For instance, factorial design can identify critical variables (e.g., temperature, catalyst loading, solvent polarity) and their interactions. Response surface methodology (RSM) can optimize yield and purity while reducing the number of required experiments . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, guiding experimental synthesis .

Q. How can structural and functional group interactions of this compound be characterized to inform reactivity studies?

- Methodological Answer : Combine spectroscopic techniques (NMR, IR, X-ray crystallography) with density functional theory (DFT) calculations. For example, DFT can model electronic effects of the chloro and methoxy substituents on the azetidine ring’s strain and nucleophilicity. Cross-validate experimental spectroscopic data with computational predictions to resolve ambiguities in functional group assignments .

Advanced Research Questions

Q. What computational strategies are effective for predicting the regioselectivity of reactions involving this compound?

- Methodological Answer : Employ ab initio molecular dynamics (AIMD) or machine learning (ML)-augmented quantum mechanics to simulate reaction trajectories. For instance, ML models trained on existing azetidine reaction datasets can predict regioselectivity in nucleophilic substitutions or cycloadditions. Virtual screening of substituent effects using Hammett parameters or Fukui indices can further refine predictions .

Q. How can contradictory spectroscopic or chromatographic data for this compound be resolved during structural validation?

- Methodological Answer : Implement multivariate analysis (e.g., principal component analysis or partial least squares regression) to deconvolute overlapping signals in NMR or HPLC traces. For complex mixtures, hyphenated techniques like LC-MS/MS or 2D NMR (e.g., HSQC, HMBC) can isolate signals. Cross-reference computational vibrational spectra (IR/Raman) with experimental data to resolve ambiguities .

Q. What experimental frameworks are suitable for studying the compound’s stability under varying pH and thermal conditions?

- Methodological Answer : Design accelerated stability tests using controlled stress conditions (e.g., Arrhenius-based thermal degradation studies). Pair kinetic modeling (e.g., pseudo-first-order degradation kinetics) with real-time monitoring via in-situ FTIR or Raman spectroscopy. For pH-dependent stability, use buffer systems with ionic strength adjustments to mimic physiological or industrial environments .

Q. How can reaction mechanisms involving this compound be validated when intermediates are transient or undetectable?

- Methodological Answer : Apply trapping experiments (e.g., radical scavengers, isotopic labeling) or time-resolved spectroscopic techniques (e.g., stopped-flow UV-Vis). Computational microkinetic modeling can simulate transient intermediates’ lifetimes, while operando spectroscopy (e.g., NMR under flow conditions) captures real-time mechanistic data .

Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity or material properties?

- Methodological Answer : Use structure-activity relationship (SAR) models based on molecular docking or pharmacophore mapping. For materials science, combine DFT-derived electronic properties (e.g., bandgap, HOMO-LUMO levels) with experimental bulk property measurements (e.g., thermal conductivity, dielectric constants). Validate predictions via iterative synthesis and testing cycles .

Methodological Considerations for Data Integrity

- Data Management : Implement chemical informatics platforms to automate data curation, ensuring reproducibility. Use blockchain-based timestamping for critical experimental datasets to maintain audit trails .

- Contradiction Resolution : Apply Bayesian inference to weigh conflicting data against prior experimental or computational evidence. Transparently report uncertainties in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.